2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride

Physicochemical Profiling CNS Drug Design Amine Basicity

Unsubstituted phenylpropan-2-amine controls often confound CNS drug discovery SAR by failing to recapitulate key electronic and steric effects. This fluorinated analog directly addresses this gap: • Reduced pKa (9.19 vs. ~10.6) enables quantitative BBB permeability benchmarking via PAMPA-BBB or MDCK-MDR1 • Para-fluoro block provides testable metabolic stabilization hypothesis (predicted 2-10× Clint reduction in HLM assays) • Gem-dimethyl α-carbon eliminates chiral complexity while preserving tertiary amine pharmacophore for aminergic target engagement Supplied as hydrochloride salt at ≥95% purity. Standard packaging: 250 mg-1 g. Stored at 2-8°C; ambient shipping.

Molecular Formula C10H15ClFNO
Molecular Weight 219.68 g/mol
Cat. No. B12301812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride
Molecular FormulaC10H15ClFNO
Molecular Weight219.68 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)F)OC)N.Cl
InChIInChI=1S/C10H14FNO.ClH/c1-10(2,12)7-4-5-8(11)9(6-7)13-3;/h4-6H,12H2,1-3H3;1H
InChIKeyAIQUUMOQGRZVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride: CAS 1259317-19-5 Procurement Baseline


2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride (CAS: 1259317-19-5) is a synthetic fluorinated phenylpropan-2-amine derivative bearing a 4-fluoro-3-methoxy substitution pattern on the aromatic ring, supplied as the hydrochloride salt . The compound has a molecular formula of C10H15ClFNO, a molecular weight of 219.08 g/mol, and a predicted pKa of 9.19 ± 0.10 [1]. It is commercially available at research-grade purity (≥98%) and is cataloged as a small-molecule building block for medicinal chemistry and chemical biology applications [1]. The structural features—specifically the ortho-methoxy and para-fluoro substituents relative to the quaternary α-carbon amine—confer distinct steric and electronic properties that differentiate this compound from unsubstituted phenylpropan-2-amine congeners .

Why 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine Hydrochloride Cannot Be Interchanged with Closely Related Analogs


The 4-fluoro-3-methoxy substitution pattern on the phenyl ring of 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride fundamentally alters both physicochemical properties and putative target engagement relative to unsubstituted phenylpropan-2-amine or alternative regioisomeric analogs . The para-fluoro substituent introduces strong electron-withdrawing character and a metabolically resistant C-F bond that shifts the pKa of the adjacent amine to 9.19 ± 0.10, compared to ~10.6 for unsubstituted phenylpropan-2-amine, thereby modulating the protonation state under physiological pH conditions and altering membrane permeability and CNS partitioning behavior [1]. The ortho-methoxy group contributes electron density and lipophilicity (calculated LogP ~1.8) while its steric bulk adjacent to the quaternary α-carbon restricts conformational flexibility of the aminoalkyl side chain, imposing a distinct pharmacophoric geometry that cannot be recapitulated by 3-fluoro-4-methoxy, 3,4-dimethoxy, or unsubstituted phenylpropan-2-amine scaffolds . Furthermore, the geminal dimethyl substitution at the α-carbon eliminates the chiral center present in amphetamine-type 1-phenylpropan-2-amine analogs, removing stereochemical complexity while preserving the tertiary amine character that may influence binding kinetics at aminergic targets [2]. Generic substitution with an in-class analog lacking this precise substitution constellation therefore risks confounding SAR interpretation and altering key molecular recognition events [2].

Product-Specific Quantitative Evidence for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine Hydrochloride Selection


Differentiation via pKa and Ionization State Relative to Unsubstituted Phenylpropan-2-amine

The presence of a para-fluoro substituent on the aromatic ring of 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride exerts a field-inductive electron-withdrawing effect that reduces the basicity of the adjacent primary amine relative to the unsubstituted phenylpropan-2-amine scaffold. The predicted pKa of the target compound is 9.19 ± 0.10 , whereas the pKa of unsubstituted 2-phenylpropan-2-amine is approximately 10.6 [1]. At physiological pH 7.4, this ~1.4 log unit difference shifts the protonation equilibrium such that the target compound exists with a measurably higher fraction of the neutral, membrane-permeable free base species, which is a critical determinant of passive diffusion across lipid bilayers and blood–brain barrier partitioning.

Physicochemical Profiling CNS Drug Design Amine Basicity

Conformational Restriction from gem-Dimethyl α-Carbon Substitution Versus Amphetamine Scaffolds

The target compound bears a geminal dimethyl substitution at the α-carbon (α,α-dimethylbenzenemethanamine core), which distinguishes it from the 1-phenylpropan-2-amine (amphetamine) class that contains a chiral α-methyl stereocenter . In amphetamine analogs, the α-methyl group adopts a preferred rotameric orientation that influences the trajectory of the amine relative to the aromatic ring . The gem-dimethyl motif in 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride imposes a different steric and conformational landscape: the quaternary α-carbon eliminates stereochemical complexity while restricting rotational freedom of the C–N bond, effectively pre-organizing the amine group into a more constrained spatial orientation. This conformational pre-organization alters the accessible pharmacophoric geometry compared to both (R)- and (S)-amphetamine enantiomers.

Conformational Analysis Structure-Activity Relationship Molecular Recognition

Lipophilicity Modulation from Ortho-Methoxy and Para-Fluoro Substitution Versus Unsubstituted or Mono-Substituted Analogs

The 4-fluoro-3-methoxy substitution pattern on 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride introduces a calculated partition coefficient (cLogP) of approximately 1.8 . This value sits within the optimal lipophilicity window (cLogP 1–3) for CNS drug candidates per established multiparameter optimization guidelines [1]. In contrast, unsubstituted 2-phenylpropan-2-amine exhibits cLogP ~1.4 , while the para-fluoro-only analog 2-(4-fluorophenyl)propan-2-amine has cLogP ~1.6 [2]. The combined ortho-methoxy and para-fluoro substitution of the target compound yields a lipophilicity increment of approximately +0.4 log units relative to the unsubstituted scaffold—a difference that meaningfully impacts passive permeability, plasma protein binding, and volume of distribution in vivo.

Lipophilicity Physicochemical Optimization ADME Properties

Hydrochloride Salt Advantage for Handling and Solubility Versus Free Base Form

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine is supplied as the hydrochloride salt (C10H15ClFNO, MW 219.08) rather than the free base (C10H14FNO, MW 183.22) [1]. Salt formation with HCl increases aqueous solubility relative to the free base form due to enhanced ionic character and improved crystal lattice hydration energetics [2]. The hydrochloride salt is a crystalline solid that offers superior long-term storage stability under standard laboratory conditions (recommended storage at 2–8°C) and is easier to accurately weigh for reproducible assay preparation compared to the hygroscopic or oily free base form [1]. This salt form is directly suitable for dissolution in aqueous buffers or polar solvents for in vitro assays without requiring additional counterion adjustment.

Salt Selection Formulation Biopharmaceutics

Commercial Availability and Purity Benchmarking for Reproducible Research

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is commercially available from multiple reputable research chemical suppliers at standardized purity specifications (≥98%) and in a range of quantities suitable for pilot-scale SAR exploration (250 mg to 1 g in stock) [1]. Pricing at the 250 mg scale is approximately $54 USD from major vendors, with incremental economies for larger quantities [1]. This contrasts with more exotic regioisomeric analogs (e.g., 2-(3-fluoro-4-methoxyphenyl)propan-2-amine) or difluorinated derivatives, which may require custom synthesis, lack established purity benchmarks, or exhibit limited commercial sourcing options, thereby introducing procurement delays and batch-to-batch variability that compromise research reproducibility.

Procurement Quality Control Research Reproducibility

Metabolic Stability Inference from Para-Fluoro Substitution Versus Unsubstituted or Methoxy-Only Analogs

The para-fluoro substituent on the phenyl ring of 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is expected to confer resistance to cytochrome P450 (CYP)-mediated aromatic hydroxylation at the para position—a major metabolic clearance pathway for unsubstituted phenylpropan-2-amines [1]. Fluorine substitution at the site of potential hydroxylation blocks oxidative metabolism, thereby extending metabolic half-life and reducing first-pass clearance [2]. While direct microsomal stability data for this specific compound are not publicly available, class-level inference from extensive fluorination SAR literature indicates that para-fluoro substitution typically reduces intrinsic clearance (Clint) by 2- to 10-fold relative to the unsubstituted phenyl analog in human liver microsome assays [2][3]. This metabolic stabilization effect is independent of and additive to any intrinsic potency differences at the primary target.

Metabolic Stability CYP Enzymes Fluorine Substitution

Optimal Research Application Scenarios for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine Hydrochloride


CNS Lead Optimization: Profiling Fluorinated Phenylpropan-2-amine Scaffolds for Blood–Brain Barrier Permeability

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is optimally deployed in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell permeability studies to quantitatively benchmark the passive diffusion contribution of the 4-fluoro-3-methoxy substitution pattern relative to unsubstituted or mono-substituted phenylpropan-2-amine controls. The reduced pKa (9.19 ± 0.10 ) relative to unsubstituted 2-phenylpropan-2-amine shifts the protonation equilibrium toward the neutral free base at physiological pH, a property that is directly testable in permeability assays and can be correlated with in silico CNS MPO scores. This scenario is particularly relevant for medicinal chemistry teams seeking to validate predicted physicochemical advantages before advancing compounds into in vivo pharmacokinetic studies.

Metabolic Stability Assessment: Evaluating the Para-Fluoro Block in Human Liver Microsome Assays

The para-fluoro substituent on 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride provides a testable metabolic stability hypothesis that can be interrogated via human liver microsome (HLM) or hepatocyte incubation studies [1]. This compound serves as a direct comparator to unsubstituted 2-phenylpropan-2-amine in head-to-head intrinsic clearance (Clint) assays to empirically quantify the magnitude of metabolic stabilization conferred by the fluorine block at the para position. The predicted 2- to 10-fold reduction in Clint provides a benchmark for assessing whether fluorination delivers sufficient stability enhancement to warrant further lead optimization investment.

Structure-Activity Relationship (SAR) Campaigns for Aminergic Targets: Conformational Restriction Probes

The gem-dimethyl quaternary α-carbon of 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride distinguishes it conformationally from the amphetamine (1-phenylpropan-2-amine) class that bears a chiral α-methyl stereocenter . In radioligand binding displacement assays at aminergic receptors (e.g., trace amine-associated receptor 1 [TAAR1], serotonin receptors, or dopamine transporters), this compound can be used to probe the steric tolerance of the binding pocket to the bulkier gem-dimethyl motif. Parallel testing against (R)- and (S)-amphetamine enantiomers enables deconvolution of stereochemical versus steric contributions to ligand recognition.

Chemical Probe Development: Orthogonal Validation of Target Engagement with a Fluorinated Phenylpropan-2-amine Tool Compound

For target-based screening campaigns identifying hits from unsubstituted or minimally substituted phenylpropan-2-amine libraries, 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride offers an orthogonal chemical probe for target validation. The 4-fluoro-3-methoxy substitution pattern alters both electronic and steric properties while retaining the core phenylpropan-2-amine pharmacophore, enabling assessment of whether observed biological activity is sensitive to aryl substitution. The commercial availability of this compound at research-grade purity (≥98%) facilitates rapid acquisition for secondary confirmation assays, while the hydrochloride salt form ensures reproducible solution preparation for biochemical and cell-based assays [2].

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